molecular formula C11H13N3 B3308352 3-(1-ethyl-1H-imidazol-2-yl)aniline CAS No. 937673-09-1

3-(1-ethyl-1H-imidazol-2-yl)aniline

Cat. No.: B3308352
CAS No.: 937673-09-1
M. Wt: 187.24 g/mol
InChI Key: GTBAGYYVDOVZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-ethyl-1H-imidazol-2-yl)aniline is a chemical compound with the molecular formula C 11 H 13 N 3 and a molecular weight of 187.24 g/mol . It features a molecular structure combining an aniline group with a 1-ethylimidazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound's structure is characterized by its SMILES notation "CCN1C=CN=C1C2=CC(=CC=C2)N" . This compound serves as a crucial synthetic intermediate for the preparation of more complex heterocyclic systems. Research indicates that analogous imidazole-containing structures are prevalent in pharmaceuticals and are investigated for their potential as inhibitors of various biological targets . For instance, similar molecular frameworks are found in compounds studied for their role in disease pathways, suggesting that 3-(1-ethyl-1H-imidazol-2-yl)aniline could be a valuable precursor in developing novel therapeutic agents . Its physicochemical properties, including predicted collision cross-section data, make it a candidate for analytical method development and metabolomics studies . Applications: This compound is intended for research applications only, including use as a reference standard in analytical chemistry, a building block in organic synthesis, and a core scaffold in the design and discovery of new bioactive molecules. Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-ethylimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-14-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBAGYYVDOVZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(1-ethyl-1H-imidazol-2-yl)aniline: A Privileged Scaffold for Type II Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(1-ethyl-1H-imidazol-2-yl)aniline , positioning it as a critical pharmacophore in the design of Type II kinase inhibitors.

Part 1: Pharmacophore Analysis & Mechanistic Role

The Structural Motif in Kinase Drug Discovery

The molecule 3-(1-ethyl-1H-imidazol-2-yl)aniline represents a highly specialized "tail" moiety used in the rational design of Type II kinase inhibitors . These inhibitors bind to the inactive (DFG-out) conformation of protein kinases, a strategy famously validated by blockbuster drugs like Nilotinib (Tasigna) and Imatinib (Gleevec) .

While Nilotinib utilizes a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline motif, the 3-(1-ethyl-1H-imidazol-2-yl)aniline variant offers distinct physicochemical properties:

  • C2-Linkage (Rigidity): Unlike the N1-linked imidazole in Nilotinib, the C2-linkage in this scaffold restricts the torsional rotation between the phenyl and imidazole rings. This pre-organizes the molecule to fit into the hydrophobic allosteric pocket, potentially reducing the entropic penalty of binding.

  • N1-Ethyl Group (Hydrophobic Filling): The ethyl group at the N1 position serves as a lipophilic anchor. It is designed to penetrate the "back pocket" (gatekeeper region) of the kinase, displacing water molecules and enhancing van der Waals interactions with residues like Ile315 (in Abl) or Thr670 (in c-Kit).

  • Aniline Handle (Linker): The meta-amino group serves as the attachment point for the "hinge-binding" motif (typically via a urea or amide linkage), connecting the allosteric tail to the ATP-competitive head.

Mechanism of Action: The "Glu-In, DFG-Out" Binding Mode

This pharmacophore specifically targets the allosteric hydrophobic pocket created when the activation loop of the kinase adopts the "DFG-out" conformation.

  • H-Bond Acceptor: The N3 nitrogen of the imidazole ring acts as a critical hydrogen bond acceptor. It interacts with the catalytic Glutamate (Glu) of the

    
    C-helix or the backbone amide of the Aspartate (Asp)  in the DFG motif.
    
  • Hydrophobic Interactions: The ethyl group and the imidazole ring pack against the hydrophobic face of the activation loop, stabilizing the kinase in its inactive state.

Figure 1: Type II Binding Interaction Network

The following diagram illustrates the logical flow of binding interactions for this pharmacophore.

BindingMechanism Scaffold 3-(1-ethyl-1H-imidazol-2-yl)aniline (Pharmacophore) Pocket Hydrophobic Allosteric Pocket (DFG-Out Conformation) Scaffold->Pocket Occupies via Hydrophobic Packing Glu Catalytic Glutamate (C-Helix) Scaffold->Glu H-Bond (Imidazole N3) Gatekeeper Gatekeeper Residue (e.g., Thr/Ile) Scaffold->Gatekeeper Van der Waals (Ethyl Group) Hinge ATP Binding Site (Hinge Region) Scaffold->Hinge Linked via Urea/Amide Bridge Pocket->Hinge Allosteric Modulation

Caption: Interaction network of the imidazole-aniline scaffold within the kinase allosteric pocket, highlighting the critical H-bond to the C-helix Glutamate.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Strategy

The most robust route to synthesize 3-(1-ethyl-1H-imidazol-2-yl)aniline avoids the instability of certain imidazole intermediates by using a Suzuki-Miyaura Cross-Coupling approach. This method couples a halo-imidazole with an aminophenylboronic acid.

Key Reagents:

  • Fragment A: 2-bromo-1-ethyl-1H-imidazole

  • Fragment B: 3-aminophenylboronic acid (or pinacol ester)

Step-by-Step Synthesis Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Preparation of 2-bromo-1-ethyl-1H-imidazole
  • Dissolution: Dissolve 2-bromo-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na2SO4 and concentrate.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Step 2: Suzuki Coupling (The Critical Step)

This step constructs the biaryl core.

ParameterCondition
Catalyst Pd(dppf)Cl2[1]·DCM (5 mol%)
Base K2CO3 (2.0 M aqueous solution, 3.0 eq)
Solvent 1,4-Dioxane : Water (4:1 ratio)
Temperature 90°C
Time 12–16 Hours

Protocol:

  • In a microwave vial or pressure tube, combine 2-bromo-1-ethyl-1H-imidazole (1.0 eq) and 3-aminophenylboronic acid (1.2 eq).

  • Add solvent (Dioxane/Water) and degas with Argon for 10 minutes (sparging).

  • Add Pd(dppf)Cl2·DCM and K2CO3 . Seal the vessel immediately.

  • Heat to 90°C.

  • Verification: Check LC-MS for the product mass [M+H]+ = 188.1.

  • Isolation: Filter through Celite. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (DCM/MeOH 95:5). The amine is polar; ensure complete elution.

Figure 2: Synthetic Workflow Diagram

Synthesis Start Starting Materials: 2-bromo-1H-imidazole Step1 Step 1: N-Alkylation (NaH, Et-I, DMF, 0°C -> RT) Start->Step1 Intermed Intermediate: 2-bromo-1-ethyl-1H-imidazole Step1->Intermed Step2 Step 2: Suzuki Coupling (3-aminophenylboronic acid, Pd(dppf)Cl2, K2CO3, 90°C) Intermed->Step2 Final Target Product: 3-(1-ethyl-1H-imidazol-2-yl)aniline Step2->Final

Caption: Optimized synthetic route utilizing Suzuki-Miyaura coupling for high regioselectivity.

Part 3: Comparative Data & SAR Analysis

Structural Activity Relationship (SAR)

The efficacy of this pharmacophore depends heavily on the substituents on the imidazole ring. The table below compares the 1-ethyl-2-yl motif against standard clinical benchmarks.

Feature3-(1-ethyl-1H-imidazol-2-yl)anilineNilotinib Tail (Reference)Impact on Binding
Connectivity C2-Linked (Carbon-Carbon)N1-Linked (Nitrogen-Carbon)C2 linkage increases planarity and rigidity, potentially improving selectivity for specific kinase isoforms.
N-Substituent Ethyl (-CH2CH3)Methyl (-CH3) (on C4)Ethyl provides greater hydrophobic bulk, filling larger "gatekeeper" pockets in kinases like c-Kit or PDGFR .
Electronic Electron-rich ImidazoleElectron-rich ImidazoleBoth serve as H-bond acceptors. The C2-linkage makes the N3 nitrogen slightly more basic.
Application in Library Generation

To utilize this aniline as a precursor for a kinase inhibitor library:

  • Amide Coupling: React the aniline with various 3-substituted benzoic acids or heterocyclic carboxylic acids using HATU/DIPEA.

  • Urea Formation: React with isocyanates to form diaryl ureas (similar to Sorafenib).

Quality Control Specifications

For use in biological assays, the synthesized pharmacophore must meet these criteria:

  • Purity (HPLC): >98% (Essential to avoid false positives from metal contaminants).

  • 1H NMR (DMSO-d6):

    • 
       1.30 (t, 3H, -CH3)
      
    • 
       4.10 (q, 2H, -CH2-)
      
    • 
       5.20 (s, 2H, -NH2, broad)
      
    • 
       6.90–7.20 (m, 2H, Imidazole-H)
      
    • 
       6.60–7.10 (m, 4H, Phenyl-H)
      

References

  • Manley, P. W., et al. (2010). "Bcr-Abl kinase inhibitors: the design of nilotinib." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Dietrich, J., et al. (2010). "Structure-based design of imidazole-aniline kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

The Imidazole-Aniline Hybrid: A Strategic Scaffold for Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Fusion

In the crowded landscape of small-molecule drug discovery, the fusion of imidazole and aniline moieties represents a "privileged structure" approach. This scaffold leverages the distinct electronic properties of both rings: the imidazole serves as a versatile hydrogen-bond acceptor/donor capable of monodentate or bidentate metal coordination, while the aniline moiety provides a tunable hydrophobic vector often critical for occupying the hydrophobic back-pocket of kinase enzymes (e.g., VEGFR, BRAF, p38 MAP kinase).

This guide dissects the technical roadmap for developing novel imidazole-aniline scaffolds, moving beyond basic synthesis to address the critical bottlenecks: regioselective coupling , kinase selectivity profiles , and the metabolic liabilities associated with aniline bioactivation .

Structural Biology & Mode of Action[1]

The potency of the imidazole-aniline scaffold largely stems from its ability to mimic the adenine ring of ATP. In Type I and Type II kinase inhibitors, the scaffold typically anchors to the hinge region of the kinase domain.

The "Hinge-Binder" Hypothesis
  • Imidazole Core: The N3 nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region. If unsubstituted at N1, the NH serves as a Hydrogen Bond Donor (HBD).

  • Aniline Wing: The phenyl ring of the aniline extends into the hydrophobic pocket. Substitutions at the ortho-position (2,6-disubstitution) are critical for inducing a twisted conformation that relieves steric strain and improves selectivity by targeting the "gatekeeper" residue.

Visualization: Kinase Binding Mechanism

The following diagram illustrates the interaction logic between the scaffold and a generic kinase ATP-binding pocket.

KinaseBinding Scaffold Imidazole-Aniline Scaffold Hinge Kinase Hinge Region (e.g., Met341) Scaffold->Hinge H-Bond (N3 Acceptor) Gatekeeper Gatekeeper Residue (e.g., Thr338) Scaffold->Gatekeeper Steric Clash/Fit (Ortho-Aniline sub) HydroPocket Hydrophobic Back Pocket Scaffold->HydroPocket Van der Waals (Aniline Ring)

Figure 1: Interaction map detailing the binding mode of the imidazole-aniline scaffold within the kinase ATP pocket. The N3-Hinge interaction is the primary anchor.

Synthetic Strategy: The "Make" Phase

Constructing the C-N bond between an electron-rich imidazole and an aniline is non-trivial. Traditional Nucleophilic Aromatic Substitution (


) often fails unless the imidazole is heavily activated with electron-withdrawing groups (EWGs).

The industry standard has shifted toward Palladium-Catalyzed Buchwald-Hartwig Amination .

Critical Causality in Reagent Choice
  • Catalyst (Pd source):

    
     is preferred over 
    
    
    
    for its ability to generate the active monoligated
    
    
    species rapidly in the presence of bulky ligands.
  • Ligand (Xantphos or BrettPhos): Monodentate ligands often fail due to the inhibitory effect of the imidazole nitrogen (poisoning the catalyst). Bidentate ligands like Xantphos prevent this coordination, widening the bite angle to facilitate reductive elimination of the C-N bond.

  • Base (

    
    ):  A mild base is essential. Stronger bases (NaOtBu) can deprotonate the imidazole N-H (pKa ~14), leading to side reactions or N-arylation instead of C-arylation.
    
Protocol: Optimized Buchwald-Hartwig Coupling

Objective: Coupling 4-bromo-1-methyl-1H-imidazole with 2,6-difluoroaniline.

  • Preparation: In a glovebox, charge a reaction vial with:

    • 4-bromo-1-methyl-1H-imidazole (1.0 equiv)

    • 2,6-difluoroaniline (1.2 equiv)

    • 
       (2 mol%)
      
    • Xantphos (4 mol%)

    • 
       (2.0 equiv, dried)
      
  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Degassing: Seal and sparge with Argon for 5 minutes. (Oxygen is the enemy of the active Pd-ligand complex).

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

SynthesisFlow Imid Bromo-Imidazole Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Imid->Cat Aniline Substituted Aniline Aniline->Cat OxAdd Oxidative Addition (Pd-Ar complex) Cat->OxAdd 1h Product Imidazole-Aniline Hybrid OxAdd->Product Reductive Elim. (12h)

Figure 2: The Buchwald-Hartwig catalytic cycle applied to the imidazole-aniline coupling.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of aniline substitution on kinase inhibitory potency (IC50) against a hypothetical target (e.g., VEGFR-2), derived from aggregated literature trends (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9]

Compound IDAniline Substitution (R)Imidazole CoreIC50 (nM)Selectivity Note
IA-01 Phenyl (Unsubstituted)1-Methyl450Poor; hits multiple kinases.
IA-02 4-Fluoro1-Methyl120Improved metabolic stability.
IA-03 3-Ethynyl1-Methyl15High Potency ; fits hydrophobic pocket.
IA-04 2,6-Dichloro1-Methyl35Forces "twisted" conformation; high selectivity.
IA-05 4-Morpholino1-Methyl210Solubilizing group; reduced cell permeability.

Key Insight: The 2,6-disubstitution pattern (IA-04) is crucial. It forces the aniline ring out of planarity with the imidazole, disrupting


 stacking interactions that might otherwise lead to non-specific binding or aggregation.

ADMET & Liability Management: The "Aniline Alert"

A major risk in this scaffold is the metabolic activation of the aniline moiety. High-throughput screening often flags anilines due to Ames positive results or hepatotoxicity.

Mechanism of Toxicity

CYP450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the aniline nitrogen to a hydroxylamine, which further oxidizes to a reactive nitroso or quinone imine species. These electrophiles covalently bind to glutathione (detoxification) or cellular proteins (toxicity).

Optimization Strategy: Deuteration & Bioisosteres

To mitigate this, replace the metabolic "soft spot" (the hydrogen atoms on the aniline ring or the N-H itself) with Deuterium.[10]

  • Protocol: Use aniline-

    
     in the Buchwald coupling.
    
  • Result: The C-D bond is stronger than C-H (Kinetic Isotope Effect), slowing down the rate of CYP-mediated oxidation without altering binding affinity.

Visualization: Metabolic Fate

Metabolism Drug Parent Drug (Imidazole-Aniline) CYP CYP450 Oxidation Drug->CYP HydroxylAmine Hydroxylamine Intermediate CYP->HydroxylAmine Quinone Quinone Imine (TOXIC ELECTROPHILE) HydroxylAmine->Quinone -2H Glutathione GSH Adduct (Detoxified) Quinone->Glutathione +GSH Protein Protein Adduct (Hepatotoxicity) Quinone->Protein Covalent Bond

Figure 3: Metabolic activation pathway of aniline-containing drugs. Blocking the initial oxidation via deuteration or electron-withdrawing groups is a key optimization step.

References

  • Vertex AI Search. (2025). Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). Bioorg Med Chem Lett. Link

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Link

  • MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Link

  • Cresset Group. (2024). Aniline replacement in drug-like compounds: Strategies for metabolic stability. Link

  • ResearchGate. (2025). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors. Link

Sources

Electronic properties of 3-(imidazol-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 3-(imidazol-2-yl)aniline Derivatives

Abstract

The 3-(imidazol-2-yl)aniline scaffold represents a privileged heterocyclic motif, commanding significant attention across diverse scientific disciplines, including materials science, medicinal chemistry, and chemical biology. This structural framework uniquely combines the electron-donating properties of an aniline moiety with the electron-withdrawing and coordinating capabilities of an imidazole ring, creating a versatile donor-π-acceptor (D-π-A) system. The resulting electronic properties are highly tunable, making these derivatives exceptional candidates for advanced applications such as organic light-emitting diodes (OLEDs), fluorescent chemosensors, and targeted therapeutic agents. This technical guide provides a comprehensive exploration of the electronic architecture of 3-(imidazol-2-yl)aniline derivatives. We delve into the theoretical underpinnings elucidated by computational modeling, detail the primary synthetic routes, and present robust protocols for experimental characterization using spectroscopic and electrochemical techniques. A central focus is placed on establishing clear structure-property relationships to guide the rational design of novel functional molecules.

Introduction: The Versatility of a Privileged Scaffold

The imidazole ring is a cornerstone in chemistry and biology, notable for its aromaticity, amphoteric nature, and its presence in vital biomolecules like the amino acid histidine. When coupled at the C2 position to an aniline ring, specifically at the meta-position, the resulting 3-(imidazol-2-yl)aniline core structure gains a unique electronic profile. The aniline group serves as a potent electron-donating component, while the imidazole ring, with its sp² hybridized nitrogen atoms, acts as a mild electron-accepting and strong coordinating unit.[1] This inherent electronic asymmetry is the foundation of their utility.

Modifications to this core structure are readily achievable, allowing for precise control over its electronic and, consequently, its functional properties.[2] The tunability of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through synthetic modification is a key driver of its widespread application.[3] In materials science, these derivatives are prized for their excellent photoluminescence, thermal stability, and charge-transport characteristics, making them integral components of OLEDs.[2][4] In analytical chemistry, the nitrogen atoms of the imidazole ring serve as effective binding sites for ions, enabling the design of highly sensitive and selective fluorescent chemosensors.[5][6][7] Furthermore, in drug discovery, the imidazole scaffold is a well-established pharmacophore capable of engaging in various biological interactions, and its derivatives have been explored as potential anticancer, antiviral, and antidiabetic agents.[8][9]

This guide serves as a resource for researchers and professionals, offering foundational knowledge and practical methodologies for harnessing the potential of these remarkable compounds.

The Electronic Architecture: A Theoretical Perspective

A priori understanding of a molecule's electronic structure via computational methods is indispensable for predicting its behavior and guiding synthetic efforts. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, providing reliable insights into the electronic properties of imidazole-based systems.[10]

The Imidazole-Aniline Conjugated System

The electronic behavior of 3-(imidazol-2-yl)aniline is dominated by the interaction between the electron-rich aniline ring and the electron-deficient imidazole ring. This creates a system prone to Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density shifts from the donor (aniline) to the acceptor (imidazole) portion of the molecule.[1][11] The extent of this charge transfer is highly sensitive to the electronic nature of substituents on either ring and the polarity of the surrounding environment.[11]

Computational Modeling with Density Functional Theory (DFT)

DFT calculations are routinely employed to model the ground and excited state properties of these derivatives.[12] By solving the Kohn-Sham equations, DFT provides access to critical quantum chemical descriptors:

  • Molecular Geometry: Optimized ground-state geometry, including dihedral angles between the rings, which influences the degree of π-conjugation.

  • Frontier Molecular Orbitals (FMOs): The spatial distribution and energy levels of the HOMO and LUMO.

  • Electronic Spectra: Time-dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, corresponding to electronic transitions (e.g., HOMO→LUMO).

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic properties.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In 3-(imidazol-2-yl)aniline systems, the HOMO is typically localized on the electron-rich aniline moiety.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is generally centered on the electron-deficient imidazole ring.

The energy difference between these orbitals, the HOMO-LUMO gap (Eg), is a crucial parameter that dictates the molecule's kinetic stability, chemical reactivity, and the energy of its lowest-energy electronic absorption.[10]

HOMO_LUMO_Diagram cluster_1 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Acceptor Character HOMO HOMO (Highest Occupied Molecular Orbital) Donor Character HOMO->LUMO E_label Energy Synthesis_Workflow start 1. Combine Reactants (Benzil, Aldehyde, NH₄OAc) in Acetic Acid reflux 2. Reflux (4-6 hours, ~120°C) start->reflux cool 3. Cool to RT reflux->cool precipitate 4. Precipitate in Ice Water cool->precipitate neutralize 5. Neutralize with NaHCO₃ precipitate->neutralize filter 6. Vacuum Filtration & Washing neutralize->filter purify 7. Recrystallization (e.g., Ethanol) filter->purify characterize 8. Characterization (NMR, MS) purify->characterize Characterization_Workflow cluster_photo Photophysical Analysis cluster_electro Electrochemical Analysis p_start Prepare Solutions in Various Solvents uv_vis Measure UV-Vis Absorption Spectra p_start->uv_vis fluorescence Measure Fluorescence Emission Spectra p_start->fluorescence p_end Calculate Stokes Shift & Quantum Yield uv_vis->p_end fluorescence->p_end e_start Prepare Analyte in Electrolyte Solution cv Run Cyclic Voltammetry e_start->cv calibrate Calibrate with Ferrocene cv->calibrate e_end Determine E_ox, E_red & Calculate HOMO/LUMO calibrate->e_end compound Synthesized Derivative compound->p_start compound->e_start OLED_Structure cluster_recomb Recombination & Light Emission Cathode Cathode (e.g., Al/LiF) ETL Electron Transport Layer (ETL) (e.g., Imidazole Derivative) Cathode->ETL Electron Injection EML Emissive Layer (EML) (e.g., Imidazole Derivative as Host/Emitter) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (e.g., ITO) Anode->HTL Hole Injection Chemosensor_Mechanism cluster_0 Sensor Alone cluster_1 Sensor + Analyte Sensor_On Fluorophore Light_On Fluorescence (ON) Sensor_On->Light_On Excitation (hν) Sensor_Off Fluorophore Analyte Analyte (e.g., Cu²⁺) Sensor_Off->Analyte Binding Quenched Quenched (OFF) Sensor_Off->Quenched Excitation (hν)

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(1-ethyl-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Strategy

Scope and Utility

This application note details a robust, three-step protocol for synthesizing 3-(1-ethyl-1H-imidazol-2-yl)aniline starting from commercially available 3-nitrobenzaldehyde . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase inhibitors) and serves as a versatile building block for bi-aryl urea compounds.

Retrosynthetic Logic

The synthesis is designed to maximize regiocontrol and operational simplicity.

  • Disconnection 1 (Amine Formation): The aniline functionality is sensitive to oxidation; thus, the nitro group is maintained as a masked amine until the final step.

  • Disconnection 2 (N-Alkylation): Direct alkylation of the imidazole ring is performed before reduction to prevent competing alkylation of the aniline nitrogen.

  • Disconnection 3 (Heterocycle Formation): The imidazole core is constructed via the Debus-Radziszewski condensation, a thermodynamically driven multicomponent reaction.

Strategic Workflow: 3-Nitrobenzaldehyde


2-(3-Nitrophenyl)-1H-imidazole

1-Ethyl-2-(3-nitrophenyl)imidazole

Target Aniline

Part 2: Detailed Experimental Protocols

Step 1: Imidazole Ring Construction

Reaction: Debus-Radziszewski Condensation Objective: Synthesis of 2-(3-nitrophenyl)-1H-imidazole

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]MW ( g/mol )QuantityRole
3-Nitrobenzaldehyde 1.0151.1215.1 gLimiting Reagent
Glyoxal (40% aq.) 1.158.0416.0 g (~12.6 mL)C4-C5 Synthon
Ammonium Acetate 4.077.0830.8 gNitrogen Source
Methanol (MeOH) --150 mLSolvent
Acetic Acid (Glacial) --10 mLCatalyst/Solvent
Protocol
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 3-nitrobenzaldehyde and Methanol. Stir until dissolved.

  • Activation: Add Glyoxal (40% w/w in water) followed by the slow addition of Ammonium Acetate.

  • Reaction: Add Glacial Acetic Acid. Heat the mixture to reflux (65 °C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The aldehyde (

      
      ) should disappear; a polar spot (
      
      
      
      ) will appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 400 mL of ice-cold water containing dilute ammonium hydroxide (pH ~9) to precipitate the imidazole.

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the yellow precipitate via vacuum filtration. Wash the cake with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove colored impurities.
  • Drying: Dry in a vacuum oven at 50 °C overnight.

    • Expected Yield: 75–85%

    • Appearance: Yellow to tan solid.

Expert Insight: The use of excess ammonium acetate prevents the formation of glyoximine byproducts. If the product oils out upon pouring into water, scratch the flask walls to induce crystallization or cool to 4 °C.

Step 2: Regioselective N-Alkylation

Reaction:


 Alkylation
Objective:  Synthesis of 1-ethyl-2-(3-nitrophenyl)imidazole
Reagents & Materials
ReagentEquiv.[1][3][4][5]MWRole
Intermediate 1 1.0189.1710.0 g
Ethyl Iodide (EtI) 1.2155.979.9 g
Cesium Carbonate (

)
2.0325.8234.5 g
Acetonitrile (MeCN) --100 mL
Protocol
  • Setup: Flame-dry a 250 mL RBF and cool under nitrogen. Add Intermediate 1,

    
    , and anhydrous MeCN.
    
  • Alkylation: Add Ethyl Iodide dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

    • Mechanistic Note: 2-substituted imidazoles are tautomeric (N1-H

      
       N3-H). Since the C2-substituent (3-nitrophenyl) is symmetric regarding the imidazole plane, N-alkylation yields a single regioisomer.
      
  • Work-up:

    • Filter off the inorganic salts (

      
      /CsI) and rinse the pad with MeCN.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the residue in EtOAc (100 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20

    
     50:50).
    
    • Expected Yield: 85–92%

    • Appearance: Viscous yellow oil or low-melting solid.

Step 3: Chemoselective Nitro Reduction

Reaction: Catalytic Hydrogenation Objective: Synthesis of 3-(1-ethyl-1H-imidazol-2-yl)aniline

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
Intermediate 2 1.0Substrate
10% Pd/C 10 wt%Catalyst
Hydrogen (

)
BalloonReductant
Methanol SolventSolvent
Protocol
  • Safety Check: Purge the reaction vessel with nitrogen. Palladium on Carbon is pyrophoric; keep wet with solvent.

  • Setup: In a hydrogenation flask, dissolve Intermediate 2 (8.0 g) in MeOH (80 mL). Carefully add 10% Pd/C (0.8 g).

  • Reduction:

    • Evacuate the flask and backfill with

      
       (repeat 3 times).
      
    • Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6–12 hours.

    • QC: Monitor by LC-MS for the disappearance of the nitro peak (

      
      ) and appearance of the amine (
      
      
      
      ).
  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out.

    • Wash the pad with MeOH.

    • Concentrate the filtrate to dryness.

  • Final Isolation: Recrystallize from Ethanol/Hexane or convert to the HCl salt for long-term storage (add 4M HCl in dioxane to the ethereal solution of the product).

    • Final Yield: 90–95%

    • Appearance: Off-white to pale brown solid.

Part 3: Visualization & Logic

Synthetic Workflow Diagram

G Start START: 3-Nitrobenzaldehyde Step1 STEP 1: Ring Closure (Debus-Radziszewski) Reagents: Glyoxal, NH4OAc, MeOH Start->Step1 Condensation Inter1 Intermediate 1: 2-(3-nitrophenyl)-1H-imidazole Step1->Inter1 Yield: ~80% QC1 QC Checkpoint: TLC (Polar spot formed) Step1->QC1 Step2 STEP 2: N-Alkylation (SN2 Reaction) Reagents: EtI, Cs2CO3, MeCN Inter1->Step2 Deprotonation & Alkylation Inter2 Intermediate 2: 1-ethyl-2-(3-nitrophenyl)imidazole Step2->Inter2 Yield: ~90% QC2 QC Checkpoint: LC-MS (M+H 218) Step2->QC2 Step3 STEP 3: Nitro Reduction (Catalytic Hydrogenation) Reagents: H2, Pd/C, MeOH Inter2->Step3 Reduction Final FINAL PRODUCT: 3-(1-ethyl-1H-imidazol-2-yl)aniline Step3->Final Yield: ~95%

Caption: Figure 1. Step-wise synthetic workflow for the production of 3-(1-ethyl-1H-imidazol-2-yl)aniline.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected spectral data points.

ParameterExpected ValueStructural Assignment
MS (ESI+)


Molecular Ion (Aniline)
1H NMR (DMSO-d6)

1.30 (t, 3H)
Ethyl

1H NMR (DMSO-d6)

4.10 (q, 2H)
Ethyl

1H NMR (DMSO-d6)

5.20 (s, 2H, broad)
Aniline

(Exchangeable)
1H NMR (DMSO-d6)

6.90 - 7.00 (d, 2H)
Imidazole Ring Protons (C4/C5)
HPLC Purity >98% (254 nm)Required for biological assays

Part 5: References

  • Debus-Radziszewski Imidazole Synthesis. Wikipedia. Retrieved from [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo Application Note. Retrieved from [Link]

  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal. Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]

  • Microwave-Induced One-Pot Synthesis of 2,4,5-Triarylimidazoles. Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

Application Note & Protocol: Selective N-Ethylation of 2-(3-Aminophenyl)imidazole via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the selective mono-N-ethylation of 2-(3-aminophenyl)imidazole to yield N-ethyl-3-(1H-imidazol-2-yl)aniline. Direct alkylation of primary aromatic amines with ethyl halides often leads to a mixture of mono- and di-alkylated products, posing significant purification challenges.[1][2] To circumvent this, the described method employs a reductive amination strategy, which is a robust and highly selective one-pot reaction.[3][4][5] The protocol involves the in-situ formation of an imine intermediate from 2-(3-aminophenyl)imidazole and acetaldehyde, followed by immediate reduction with sodium borohydride. This approach ensures high yields of the desired secondary amine with minimal byproduct formation.[6]

Scientific Rationale and Mechanistic Overview

The Challenge: Selectivity in N-Alkylation

The direct N-alkylation of primary amines, especially aromatic amines like anilines, with alkyl halides is notoriously difficult to control.[1] The primary amine starting material reacts to form the desired secondary amine, but this product is often more nucleophilic than the starting material, leading to a second alkylation event that produces an undesired tertiary amine.[7] Separating this mixture can be complex and significantly lowers the overall yield of the target compound.

The Solution: Reductive Amination

Reductive amination, also known as reductive alkylation, offers a superior, controlled alternative for synthesizing substituted amines.[1] This method proceeds in two main steps which can be performed sequentially in a single reaction vessel ("one-pot"):

  • Imine Formation: The primary amine (2-(3-aminophenyl)imidazole) performs a nucleophilic attack on the carbonyl carbon of an aldehyde (acetaldehyde). This is followed by the elimination of a water molecule to form an imine intermediate (a Schiff base).[3] This reaction is typically performed under neutral or weakly acidic conditions.[3]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final secondary amine product.[3][4][6]

The key advantage of this strategy is that the imine forms only once on the primary amine, preventing the over-alkylation issues seen with direct alkylation methods.[1] Sodium borohydride is an inexpensive and effective reducing agent for this purpose when used in a protic solvent like methanol or ethanol.[4][6]

Reaction Scheme

Caption: Overall reaction scheme for the N-ethylation of 2-(3-aminophenyl)imidazole via reductive amination.

Experimental Protocol

This protocol details the synthesis of N-ethyl-3-(1H-imidazol-2-yl)aniline on a 5 mmol scale.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)EquivalentsSupplier
2-(3-aminophenyl)imidazoleC₉H₉N₃159.190.796 g5.01.0Sigma-Aldrich
AcetaldehydeC₂H₄O44.050.28 mL5.51.1Fisher Scientific
Sodium BorohydrideNaBH₄37.830.284 g7.51.5Acros Organics
Methanol (Anhydrous)CH₃OH32.0425 mL--VWR Chemicals
Ethyl AcetateC₄H₈O₂88.11As needed--VWR Chemicals
Saturated NaCl (Brine)NaCl(aq)-As needed--Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-aminophenyl)imidazole (0.796 g, 5.0 mmol).

  • Dissolution: Add 25 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Imine Formation: Add acetaldehyde (0.28 mL, 5.5 mmol, 1.1 eq) dropwise to the stirred solution. Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. In small portions over 15 minutes, carefully add sodium borohydride (0.284 g, 7.5 mmol, 1.5 eq). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Work-up:

    • Quench the reaction by slowly adding ~10 mL of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add 30 mL of ethyl acetate to the remaining aqueous layer. Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 2 x 20 mL of saturated sodium chloride (brine) solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[8]

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude residue by column chromatography on silica gel, using a gradient elution of ethyl acetate in cyclohexane to afford the pure N-ethyl-3-(1H-imidazol-2-yl)aniline.[8]

Visual Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow A 1. Dissolve Reactant 2-(3-aminophenyl)imidazole in Methanol B 2. Add Acetaldehyde Stir 1 hr at RT for Imine Formation A->B C 3. Cool to 0°C Add NaBH₄ Portion-wise B->C D 4. Warm to RT Stir for 3 hours C->D E 5. Aqueous Work-up (Quench, Evaporate, Extract) D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H Pure Product G->H

Caption: High-level overview of the experimental workflow for reductive amination.

G cluster_mechanism Reaction Mechanism Reactants Amine + Acetaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine Dehydration (-H₂O) Product N-Ethylated Amine Imine->Product Reduction (NaBH₄)

Caption: Simplified mechanism of the two-stage reductive amination process.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete Imine Formation: Ensure the 1-hour stirring period after acetaldehyde addition is respected. The reaction can be monitored by TLC.

    • Degradation of NaBH₄: Sodium borohydride can decompose in acidic conditions or with prolonged exposure to moisture. Use fresh reagent and add it to a neutral or slightly basic solution.

  • Presence of Starting Material:

    • Insufficient Reducing Agent: The amount of NaBH₄ may be insufficient. Ensure accurate weighing and use 1.5 equivalents.

  • Formation of Di-ethylated Product:

    • This is highly unlikely with this protocol. If observed, it may indicate contamination or a side reaction. Reductive amination is highly selective for mono-alkylation.[6]

  • Safety:

    • Acetaldehyde is volatile and flammable. Handle in a well-ventilated fume hood.

    • The addition of sodium borohydride to methanol generates hydrogen gas, which is flammable. Avoid open flames and ensure proper ventilation.

References

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

  • ACS Publications - The Journal of Organic Chemistry. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

  • Vedantu. Write reactions of the final alkylation product of class 12 chemistry CBSE. [Link]

  • Eureka | Patsnap. N-ethyl aniline preparation method. [Link]

  • JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • Wikipedia. Amine alkylation. [Link]

Sources

Cycloauration and metal complexation of 1-ethyl-2-arylimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and application of cyclometalated gold(III) complexes derived from 1-ethyl-2-phenylimidazole . Unlike the ubiquitous 2-phenylpyridine (ppy) systems, imidazole-based gold(III) scaffolds offer distinct electronic properties and solubility profiles, making them critical candidates for thioredoxin reductase (TrxR) inhibition in oncology and Lewis acid catalysis .

Part 1: Strategic Overview & Mechanistic Insight

The "Hepi" Advantage

The ligand 1-ethyl-2-phenylimidazole (Hepi) overcomes a specific synthetic bottleneck found in unsubstituted imidazoles.

  • The Problem: Reaction of 2-phenylimidazole (with a free N-H) with

    
     typically results in the formation of an aurate salt 
    
    
    
    rather than C-H activation, due to protonation of the basic imidazole nitrogen.
  • The Solution: N-alkylation (Ethyl group) removes the acidic proton and increases the lipophilicity of the ligand, facilitating the formation of the neutral coordination adduct

    
    , which is the obligate precursor for the C-H activation step.
    
Mechanism of Cycloauration

The formation of the Au-C bond does not proceed via a simple oxidative addition (as with Au(I) to Au(III)). Instead, it follows a Electrophilic Aromatic Substitution (


)  or Concerted Metalation-Deprotonation (CMD)  pathway, often requiring halide abstraction to generate a reactive cationic gold species.

Key Pathway:

  • Coordination: The imidazole nitrogen binds to Au(III), forming a square-planar adduct.

  • Activation: Removal of a chloride ligand (using

    
     salts or heat) creates a vacant coordination site.
    
  • C-H Cleavage: The electrophilic gold center attacks the ortho-position of the phenyl ring.

Figure 1: Step-wise cyclometalation mechanism for 1-ethyl-2-arylimidazoles.

Part 2: Experimental Protocols

Phase I: Ligand Synthesis (1-Ethyl-2-phenylimidazole)

If not commercially available, synthesize from 2-phenylimidazole.

Reagents:

  • 2-Phenylimidazole (

    
     eq)
    
  • Ethyl Iodide (

    
     eq)
    
  • Potassium Carbonate (

    
    , 
    
    
    
    eq)
  • Solvent: Acetone or DMF (Dry)

Protocol:

  • Dissolution: Dissolve 2-phenylimidazole (e.g.,

    
    , 
    
    
    
    ) in anhydrous acetone (
    
    
    ).
  • Base Addition: Add

    
     (
    
    
    
    ,
    
    
    ) and stir at room temperature for 15 minutes.
  • Alkylation: Dropwise add ethyl iodide (

    
    , 
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1]
    
  • Workup: Filter off inorganic salts. Evaporate the solvent. Redissolve the residue in DCM, wash with water (

    
    ), and dry over 
    
    
    
    .
  • Purification: Product is usually an oil or low-melting solid. Purify via silica gel column chromatography (Eluent: DCM:MeOH 98:2) if necessary.

    • Yield Expectation: >85%[2]

Phase II: Synthesis of the Gold(III) Adduct

Preparation of



Reagents:

  • 
     or 
    
    
    
    (
    
    
    eq)
  • Ligand (from Phase I) (

    
     eq)
    
  • Solvent: Acetonitrile (

    
    ) or Methanol
    

Protocol:

  • Dissolve

    
     (
    
    
    
    ,
    
    
    ) in
    
    
    of water/MeCN (1:1).
  • Dissolve the ligand (

    
    , 
    
    
    
    ) in
    
    
    MeCN.
  • Add the ligand solution to the gold solution dropwise. An immediate precipitate (orange/yellow) will form.

  • Stir for 2 hours at room temperature.

  • Isolation: Filter the solid, wash with cold water and small amounts of diethyl ether.

  • Drying: Vacuum dry. This is the coordination adduct (Au bonded to N only).

Phase III: Cyclometalation (The Critical Step)

Conversion of Adduct to Cyclometalated



Reagents:

  • Adduct (

    
    )[3]
    
  • Silver Tetrafluoroborate (

    
    ) or Silver Triflate (
    
    
    
    ) (
    
    
    eq)
  • Solvent: Acetonitrile/DCM

Protocol:

  • Suspend the adduct (

    
    ) in dry Acetonitrile (
    
    
    
    ).
  • Add

    
     (
    
    
    
    ) dissolved in
    
    
    MeCN.
  • Reaction: Heat to mild reflux (

    
    ) for 4–6 hours. The mixture will turn cloudy as 
    
    
    
    precipitates.
  • Filtration: Cool to room temperature and filter through a Celite pad to remove

    
    .
    
  • Concentration: Evaporate the filtrate to near dryness.

  • Crystallization: Redissolve in minimal DCM and layer with Diethyl Ether or Pentane. Store at

    
    .
    
  • Product: Yellow/Orange crystals of

    
    .
    

Part 3: Characterization & Data Interpretation

NMR Spectroscopy Signatures

Successful cyclometalation is confirmed by the disappearance of one aromatic proton and specific shifts.

FeatureLigand (Free)Complex (Cyclometalated)Diagnostic Note
Ortho-H (Phenyl) Doublet (~7.8 ppm)Absent (One H lost)Definitive proof of C-H activation.
Imidazole C-H Singlet (~7.1 ppm)Downfield Shift (~7.5+ ppm)Due to electron withdrawal by Au(III).
Ethyl

QuartetDiastereotopic splittingIf the complex is chiral/rigid,

protons may split.
X-Ray Crystallography Parameters
  • Geometry: Distorted Square Planar.

  • Bond Lengths:

    • 
      : ~2.00 – 2.05 Å (Trans to Cl).
      
    • 
      : ~2.00 – 2.05 Å (Trans to Cl).
      
  • Trans Influence: The

    
     bond trans to the Carbon is typically longer (
    
    
    
    Å) than the
    
    
    bond trans to Nitrogen (
    
    
    Å) due to the strong trans-influence of the phenyl carbanion.

Part 4: Applications & Modifications

Anticancer Activity (TrxR Inhibition)

Gold(III) complexes with C^N ligands are potent inhibitors of Thioredoxin Reductase (TrxR) .

  • Mechanism: The "soft" gold center undergoes ligand exchange with the selenocysteine (Sec) residue in the active site of TrxR.

  • Stability: The cyclometalated Au-C bond prevents premature reduction to Au(0) by biological thiols (e.g., Glutathione), allowing the drug to reach the mitochondrial target.

  • Protocol for Bio-Assay: Dissolve complex in DMSO (stock

    
    ). Dilute in culture media. Treat cancer cells (e.g., HeLa, A549) for 24–72h. Measure IC50 via MTT assay. Expect IC50 in the low micromolar range (1–10 µM) .
    
Post-Complexation Functionalization

The chloride ligands on the


 scaffold are labile and can be substituted to tune solubility or reactivity:
  • Dithiocarbamates: React with

    
     to form 
    
    
    
    . Increases lipophilicity and stability.
  • Phosphines: React with

    
     to form 
    
    
    
    . Enhances mitochondrial accumulation.

References

  • First intramolecular aromatic substitution by gold(III)

    • Source: Journal of the Chemical Society, Dalton Transactions (RSC).
    • Significance: Establishes the foundational synthesis of the 1-ethyl-2-phenylimidazole gold(III)
    • URL:[Link]

  • New Variations on the Theme of Gold(III)

    • Source: Inorganic Chemistry (ACS).
    • Significance: Details the biological mechanism (TrxR inhibition) and stability requirements for C^N gold complexes.
    • URL:[Link]

  • Tuning cyclometalated gold(III)

    • Source: Journal of the American Chemical Society / NIH.
    • Significance: Provides crystallographic data on ligand exchange and trans-effects in similar cyclometal
    • URL:[Link]

  • Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine).

    • Source: Z.
    • Significance: Reference for the ligand synthesis and characteriz
    • URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1-ethyl-2-arylimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Heterocycle Synthesis Subject: Troubleshooting Steric Hindrance in 1-Ethyl-2-Arylimidazole Synthesis Ticket ID: #IMID-C2-STERIC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Steric Challenge

Synthesizing 1-ethyl-2-arylimidazoles presents a classic "ortho-effect" challenge. The proximity of the N1-ethyl group and the C2-aryl ring creates significant torsional strain. When the aryl group possesses ortho-substituents (e.g., o-tolyl, 2,6-dimethylphenyl), the rotation of the bond connecting the imidazole and benzene rings is restricted, leading to:

  • Poor Cyclization Yields: In de novo synthesis, the final ring-closure step is energetically unfavorable.

  • Regioselectivity Issues: In alkylation strategies, steric blocking prevents N-ethylation or promotes side reactions.

  • Catalyst Failure: In cross-coupling, the bulky substrate prevents oxidative addition or transmetallation at the metal center.

This guide provides three field-proven workflows to bypass these energy barriers.

Decision Matrix: Select Your Protocol

Before proceeding, identify your specific steric constraint using the logic flow below.

G Start START: Analyze Substrate ArylBulk Is the Aryl Aldehyde/Halide Ortho-Substituted? Start->ArylBulk Method Preferred Synthetic Route ArylBulk->Method Assessment RouteA Route A: Modified Debus-Radziszewski (Microwave Assisted) Method->RouteA Moderate Bulk (e.g., 2-F, 2-Me) RouteB Route B: Suzuki Cross-Coupling (Pd-Catalyzed C2 Arylation) Method->RouteB Extreme Bulk (e.g., 2,6-diMe, 2-NO2) RouteC Route C: Direct N-Alkylation (Phase Transfer) Method->RouteC No Steric Bulk (Unsubstituted)

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on steric severity.

Module 1: The "Construction" Approach (Modified Debus-Radziszewski)

Best For: Moderate steric hindrance; creating the ring around the steric bulk.

The classical reaction (Glyoxal + Aldehyde + Ammonia) often fails here. We utilize a Four-Component Condensation where ethylamine replaces one equivalent of ammonia.

Protocol:

  • Reagents: Glyoxal (40% aq), Aryl Aldehyde (1.0 equiv), Ethylamine (1.0 equiv), Ammonium Acetate (1.0 equiv).

  • Solvent: Acetic Acid (Glacial) or Methanol with catalytic Lewis Acid (e.g., 10 mol% In(OTf)₃).

  • Activation: Microwave Irradiation is mandatory for hindered aldehydes.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction (Stalled Imine) The bulky aldehyde carbonyl is too shielded for the amine attack.Switch to Microwave: Heat to 100–120°C for 20–40 mins. The thermal spike overcomes the activation energy barrier [1].
Formation of Oxazole Byproduct Incomplete incorporation of the nitrogen source (ammonia/amine).Increase Amine Equivalents: Use a 1.5x excess of Ammonium Acetate to suppress oxazole formation.
Dark Tar/Polymerization Glyoxal polymerization due to high pH or overheating.Dropwise Addition: Add the glyoxal last and slowly at 0°C before heating. Use a Lewis Acid catalyst (In(OTf)₃ or Iodine) to lower the required temp [4].

Module 2: The "Coupling" Approach (Suzuki-Miyaura)

Best For: Extreme steric hindrance (e.g., 2,6-disubstituted aryls).

Instead of forming the ring, we couple a pre-formed 1-ethyl-2-bromoimidazole with a sterically hindered aryl boronic acid. This relies on Palladium's ability to force bond formation.

Protocol:

  • Precursor: Synthesize 1-ethyl-2-bromoimidazole (commercially available or via lithiation/bromination of 1-ethylimidazole).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ (highly recommended for sterics).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

Experimental Workflow (DOT Visualization):

Suzuki Step1 1-Ethyl-2-bromoimidazole + Aryl Boronic Acid Step2 Add Catalyst: Pd(Amphos)Cl2 (5 mol%) Step1->Step2 Step3 Degas Solvent (Argon Sparge 15 min) Step2->Step3 Step4 Microwave Irradiation 140°C, 2 hours Step3->Step4 Step5 Workup: EtOAc Extraction Step4->Step5

Figure 2: High-temperature Suzuki coupling workflow optimized for sterically hindered imidazoles [2].

FAQ for Suzuki Coupling:

  • Q: My reaction stalls at 50% conversion.

    • A: This is likely catalyst deactivation. For hindered substrates, standard Pd(PPh₃)₄ is insufficient. Switch to Buchwald Ligands (e.g., X-Phos or S-Phos) or Pd(Amphos) which form a monolithic active species that tolerates bulk [2].

  • Q: I see de-brominated imidazole (1-ethylimidazole) as a byproduct.

    • A: This is "protodehalogenation." Ensure your solvent is strictly degassed and anhydrous if possible (though Suzuki tolerates water, excess protons can be an issue with unstable boronic acids). Increase the catalyst loading to 5-10 mol%.

Module 3: The "Direct" Approach (Cu-Catalyzed C-H Arylation)

Best For: Atom economy and avoiding halogenated precursors.

This advanced method uses Copper(I) to activate the acidic C2-H bond of 1-ethylimidazole.

Protocol:

  • Substrates: 1-Ethylimidazole + Aryl Iodide (Bromides are slower).

  • Catalyst: CuI (10 mol%) + Ligand (1,10-Phenanthroline or L-Proline).

  • Base: K₂CO₃ or Cs₂CO₃.

  • Conditions: DMSO, 110°C, 24h.

Critical Warning: While elegant, this method suffers most from steric hindrance. If using ortho-substituted aryl iodides, you must use a specific ligand system like 4,7-dimethoxy-1,10-phenanthroline to create a more electron-rich copper center capable of oxidative addition despite the bulk [3].

Comparative Data: Yields under Steric Stress

The following table illustrates the expected yields for synthesizing 1-ethyl-2-(2-methylphenyl)imidazole (a hindered target) using the three methods.

MethodReaction TimeTempYield (Isolated)Steric Tolerance
Debus-Radziszewski (Thermal) 24 hReflux15-20%Low
Debus-Radziszewski (MW) 40 min120°C65-75% High
Suzuki Coupling (Pd-Amphos) 2 h140°C80-90% Very High
Cu-Catalyzed C-H Arylation 48 h110°C40-50%Moderate

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Substituted Imidazoles. Retrieved from

  • Somsák, L., et al. (2024). Synthesis... of N-(β-d-glucopyranosyl)-2-arylimidazole.... (Demonstrates Pd(amphos)Cl2 usage for hindered imidazoles). Molecules. Retrieved from

  • Beletskaya, I. P., & Cheprakov, A. V. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (Discusses ligand effects on sterics). The Journal of Organic Chemistry. Retrieved from

  • Kapoor, K., et al. (2014). Iodine–NH4OAc mediated regioselective synthesis.... Organic & Biomolecular Chemistry. Retrieved from

Sources

Technical Support Center: Separation of N-Ethyl Imidazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMID-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Nomenclature Triage

User Query: "How do I separate N1-ethyl and N3-ethyl imidazole regioisomers?"

Technical Clarification: In the context of substituted imidazoles (e.g., 4-substituted imidazole), "N1" and "N3" alkylation refers to the formation of 1,4-disubstituted and 1,5-disubstituted regioisomers.

  • 1,4-isomer (often called N1-alkyl): The ethyl group is on the nitrogen distal to the C4-substituent. This is typically the thermodynamically favored product (less steric hindrance).

  • 1,5-isomer (often called N3-alkyl): The ethyl group is on the nitrogen proximal to the substituent. This is often the kinetic product or formed due to specific directing groups.

The Challenge: These isomers possess nearly identical molecular weights and very similar pKa values. On standard silica gel, they often co-elute or streak due to the basicity of the imidazole ring interacting with acidic silanols.

Diagnostic Module: Identification (The "Triage")

Before attempting separation, you must definitively assign which isomer is which. Do not rely solely on polarity (Rf values), as elution order can flip depending on the substituent.

Protocol A: Structural Assignment via NOE NMR

The only self-validating method for assignment is 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY NMR.

  • Step 1: Irradiate the methylene protons of the N-Ethyl group (~4.0 ppm).

  • Step 2: Observe the aromatic region.

    • 1,5-Isomer (Proximal): You will see a strong NOE enhancement of the substituent protons or the proton at C4 .

    • 1,4-Isomer (Distal): You will see NOE enhancement only at the C2-H and C5-H (ring protons), with NO enhancement of the substituent.

Visualizing the Logic

Imidazole_Identification Start Crude Mixture Analysis NMR Run 1H-NMR & NOESY Start->NMR Signal Irradiate N-Ethyl (-CH2-) Signal NMR->Signal Check Check NOE Response Signal->Check Res1 NOE to Substituent Group? Check->Res1 Isomer15 CONFIRMED: 1,5-Isomer (N3-Ethyl) Usually more sterically hindered Res1->Isomer15 YES (Proximal) Isomer14 CONFIRMED: 1,4-Isomer (N1-Ethyl) Usually thermodynamically stable Res1->Isomer14 NO (Distal)

Caption: Logic flow for distinguishing 1,4- and 1,5-imidazole regioisomers using NOE NMR spectroscopy.

Purification Workflows

Select your workflow based on the physical state of your crude mixture.

Workflow A: The "Happy Path" (Crystallization)

Best for: 4-Nitroimidazoles, 4-Phenylimidazoles.

Scientific Basis: 1,4-isomers are generally more symmetric and have higher melting points than 1,5-isomers. 1,5-isomers often remain as oils due to the steric clash between the N-ethyl and C4-substituent disrupting crystal packing.

Protocol:

  • Solvent Selection: Use a minimal amount of hot Ethanol or Isopropanol .

  • Dissolution: Dissolve crude mixture at reflux.

  • Cooling: Allow to cool slowly to Room Temp (RT), then 4°C.

  • Filtration: The precipitate is usually the pure 1,4-isomer .

  • Liquor Recovery: The mother liquor is enriched in the 1,5-isomer .

Workflow B: Flash Chromatography (The "Grind")

Best for: Oils, complex mixtures, or when both isomers are needed.

Troubleshooting the "Streak": Imidazoles streak on silica because they act as bases. You must block the silanols.

Recommended Solvent Systems:

System Type Mobile Phase Composition Additive (Critical) Purpose
Standard Normal Phase DCM / Methanol (95:5 to 90:10) 1% Triethylamine (TEA) or NH₄OH TEA blocks acidic silanols, sharpening peaks.
High Polarity Ethyl Acetate / Acetone 1% TEA Good for very polar derivatives.

| Reverse Phase (Flash) | Water / Acetonitrile | 0.1% Formic Acid or 10mM Ammonium Bicarbonate | C18 columns often separate these isomers better than silica. |

Step-by-Step Protocol (Silica):

  • Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% TEA . This neutralizes the column before you even load your sample.

  • Loading: Load sample as a liquid (DCM) or dry load on Celite. Do not dry load on acidic silica.

  • Elution: Run a gradient. The 1,4-isomer typically elutes after the 1,5-isomer on silica (1,5 is less polar due to steric shielding of the nitrogen lone pair), but this can reverse depending on the C4 substituent.

Workflow C: Chemical Separation (The "Trick")

Best for: Large scale (>10g) where chromatography is too expensive.

Nitrate Salt Precipitation: Many imidazoles form insoluble nitrate salts.

  • Dissolve mixture in Acetone or Ethanol.

  • Add Conc. HNO₃ dropwise (Careful: Exotherm).

  • The 1,4-isomer nitrate salt often crystallizes out preferentially.

  • Filter, then neutralize the salt with saturated NaHCO₃ to recover the free base.

Troubleshooting & FAQs

Q1: My peaks are tailing badly on HPLC. What is wrong?

  • Cause: Silanol interactions.

  • Fix: You are likely using a neutral mobile phase. Switch to a High pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH) and use 10mM Ammonium Bicarbonate (pH 10) . At high pH, the imidazole is deprotonated (neutral), and the peak shape will sharpen significantly.

Q2: I see a single spot on TLC, but NMR shows two isomers.

  • Cause: Co-elution.[1] The isomers have identical Rf values in that solvent.

  • Fix:

    • Change Selectivity: If using MeOH/DCM, switch to Acetone/Hexane or Toluene/Isopropanol.

    • Run 2D-TLC: Spot the plate, run it, dry it, rotate 90 degrees, and run in a different solvent system. If two spots appear off-diagonal, they are separable.

Q3: Can I control the ratio during the reaction to avoid separation?

  • Insight: Yes.

    • Thermodynamic Control: Heating the reaction (or using high boiling solvents like DMF at 100°C) favors the 1,4-isomer .

    • Kinetic Control: Low temperature (-78°C) or using sterically hindered bases may slightly increase the 1,5-isomer , though 1,4 is almost always major for simple alkylations.

Decision Matrix for Separation Strategy

Separation_Strategy Input Crude Mixture (N-Ethyl Isomers) State Physical State? Input->State Solid Solid/Semi-Solid State->Solid Yes Oil Oil/Gum State->Oil No Cryst Recrystallization (EtOH or iPrOH) Solid->Cryst Primary Method Chrom Chromatography Oil->Chrom Small Scale (<1g) Salt Salt Formation (HNO3 or HCl) Oil->Salt Large Scale (>10g) Cryst->Chrom If purity < 95% Mod Add 1% TEA to Mobile Phase Chrom->Mod Required

Caption: Strategic decision tree for selecting the optimal purification method based on physical state and scale.

References

  • BenchChem Technical Support. (2025).[2][3] Purification of Imidazole Derivatives: Troubleshooting Guides. Retrieved from

  • Chromatography Forum. (2004).[4] HPLC Method for Imidazole Separation.[4][5][6] Retrieved from

  • Journal of Organic Chemistry. (2012). Distinction between 1,4 and 1,5 regioisomers based on simple 1D 13C NMR experiments.
  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation. Retrieved from [7]

Sources

Minimizing side reactions in imidazole C-H arylation protocols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole C-H Arylation Protocols Ticket ID: IMID-CH-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Imidazole C-H Arylation . This guide is designed for researchers encountering specific selectivity issues (regio-, chemo-, or mono-selectivity) in transition-metal-catalyzed protocols.

Unlike standard cross-coupling (Suzuki, Stille), C-H activation on imidazoles relies heavily on the Concerted Metallation-Deprotonation (CMD) mechanism. Understanding this kinetic vs. thermodynamic balance is the key to suppressing side reactions.

Quick Diagnostic: What is your primary failure mode?

SymptomDiagnosisJump to Section
Product is arylated at C2 instead of C5 (or vice versa). Regioselectivity Mismatch[Module 1]
Reaction stalls; low conversion; catalyst precipitates. Catalyst Poisoning (N-Binding)[Module 2]
Aryl group attached to Nitrogen (N1) instead of Carbon. Competitive N-Arylation[Module 3]
Mixture of mono- and bis-arylated products. Over-Arylation Control[Module 4]

Module 1: Regioselectivity (The C2 vs. C5 Battle)

The Issue: You intended to arylate the C5 position, but the reaction occurred at C2 (the carbon between the nitrogens), or you obtained a mixture.

Technical Root Cause:

  • Thermodynamics (C2): The C2 proton is the most acidic (pKa ~18.6) and is the preferred site for deprotonation-based mechanisms or copper-mediated pathways.

  • Kinetics (C5): In Palladium-catalyzed CMD pathways, the C5 position is often kinetically favored due to the inductive stabilization of the C-Pd bond by the adjacent N1 nitrogen, provided the C2 is not activated by Copper.

Troubleshooting Protocol:

Scenario A: Targeting C5 (The Kinetic Product)

To force C5 selectivity, you must suppress C2 activation and favor the Pd-CMD pathway.

  • Exclude Copper: Ensure your reaction is Cu-free. Even trace copper can switch selectivity to C2.

  • Solvent Switch: Use polar aprotic solvents like DMF or DMA .[1] These solvents stabilize the polar transition state required for C5 activation.

  • Base Selection: Use carbonates (Cs₂CO₃, K₂CO₃) or carboxylates . These act as the proton shuttle in the CMD mechanism.

  • Protecting Group: Use an electron-withdrawing or bulky group on N1 (e.g., SEM, Benzyl).

Standard C5-Selective Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or P(t-Bu)₃ (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF (0.2 M)

  • Temp: 120–140 °C

  • Note: If C2 arylation persists, lower the temperature to 100 °C to favor the kinetic C5 product.

Scenario B: Targeting C2 (The Thermodynamic Product)

To force C2 selectivity, you need to lower the activation energy for the C2-H bond.

  • Add Copper: The addition of CuI (10–50 mol%) is the "switch." Copper coordinates to the imidazole nitrogens, increasing the acidity of the C2 proton and facilitating transmetallation to Palladium.

  • Alternative Catalyst: Consider Nickel catalysis (e.g., Ni(OTf)₂/dcype) which has shown high C2 selectivity in t-amyl alcohol.[2]

Standard C2-Selective Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base: CsF or t-BuOLi

  • Solvent: Dioxane or Toluene (Non-polar solvents favor C2 when Cu is present).

  • Temp: 140 °C

Module 2: Catalyst Poisoning (N-Binding)

The Issue: The reaction turns black immediately or yields <10% product despite high temperatures.

Technical Root Cause: Imidazoles are excellent ligands. The N3 nitrogen (the one with the lone pair) binds tightly to electrophilic Pd(II), displacing your phosphine ligands and forming an inactive [Pd(imidazole)₄]²⁺ complex. This shuts down the catalytic cycle before it begins.

The "Pre-Heat" Solution (Critical Step): Do not mix everything at room temperature. You must form the active Pd-Ligand species before the imidazole sees the metal.

Step-by-Step Fix:

  • Vessel A: Combine Aryl Halide, Base, and Imidazole in the reaction solvent.

  • Vessel B: Combine Pd source (e.g., Pd₂(dba)₃) and Ligand (e.g., Phosphine) in a small amount of solvent.[3] Heat this mixture to 60–80 °C for 3–5 minutes. This ensures the ligand binds to Pd.

  • Injection: Syringe the hot catalyst solution (Vessel B) into the reaction mixture (Vessel A).

  • Result: The bulky ligand prevents the imidazole from displacing it, keeping the catalyst active.

Module 3: Competitive N-Arylation

The Issue: You found the aryl group attached to the Nitrogen (N1) instead of a Carbon.

Technical Root Cause: This is a classical Ullmann-type coupling or S_NAr reaction.[3] It competes with C-H activation, especially if the imidazole N-H is free (unprotected) and the base is strong.

Preventative Measures:

  • Mandatory Protection: The most robust fix is to block the N1 position.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for C5 direction; removable with fluoride.

    • Methyl/Benzyl: Stable, but harder to remove.

  • Ligand Sterics: If you must use free (NH)-imidazole, use bulky, electron-rich ligands (e.g., Buchwald ligands like BrettPhos) and weaker bases to discourage deprotonation of the N-H bond.

Module 4: Bis-Arylation (Over-Reaction)

The Issue: You wanted a mono-arylated product, but obtained a mixture of mono- and bis-arylated imidazoles (e.g., C2,C5-diphenylimidazole).

Technical Root Cause: The mono-arylated product is often more electron-rich (if the aryl group is electron-donating) or simply remains reactive, re-entering the catalytic cycle.

Control Strategy:

  • Stoichiometry Inversion: Use the imidazole in excess (2–3 equivalents) relative to the aryl halide. This statistically favors the mono-arylation event.

  • Protecting Group "Switch":

    • Use a SEM group . Once C5 is arylated, the steric bulk of the SEM group (at N1) and the aryl group (at C5) creates a "protective pocket" that makes C4 less accessible.

    • Note: C2 is still vulnerable. If you see C2+C5 bis-arylation, refer to Module 1 to remove Copper traces.

Visualizing the Solution

The following diagrams illustrate the decision-making process and the mechanistic pathway.

Figure 1: Troubleshooting Logic Flow

Troubleshooting Start Start: Imidazole C-H Arylation Issue CheckRegio Is the issue Regioselectivity? Start->CheckRegio CheckYield Is the issue Low Yield/Stalling? Start->CheckYield RegioDecision Desired Position? CheckRegio->RegioDecision PoisonCheck Does reaction turn black immediately? CheckYield->PoisonCheck WantC5 Target: C5 RegioDecision->WantC5 Kinetic WantC2 Target: C2 RegioDecision->WantC2 Thermodynamic SolnC5 1. Use Polar Solvent (DMF) 2. Use Carbonate Base 3. NO Copper WantC5->SolnC5 SolnC2 1. Add CuI (10-50%) 2. Use Non-polar Solvent 3. Consider Ni-Catalysis WantC2->SolnC2 SolnPreHeat Protocol: Pre-heat Pd + Ligand before adding Imidazole PoisonCheck->SolnPreHeat Yes (Poisoning) SolnProtect Check N-Protection: Use SEM or Methyl group to stop N-Arylation PoisonCheck->SolnProtect No (Side Rxn)

Caption: Decision tree for isolating failure modes in imidazole arylation. Blue nodes indicate diagnostic steps; Green nodes indicate actionable protocols.

Figure 2: The CMD Mechanism (Why Base Matters)

CMD_Mechanism cluster_selectivity Selectivity Filter Step1 Pd(II) Species (Electrophilic) Step2 Coordination (N-binding or pi-interaction) Step1->Step2 Step3 CMD Transition State (Critical Step) Step2->Step3 Step4 Pd-Aryl-Imidazole Intermediate Step3->Step4 C-H Cleavage Base Carboxylate/Carbonate (Proton Shuttle) Base->Step3 Assists Deprotonation Note C5 favored by N1-stabilization C2 favored by Cu-acidity

Caption: The Concerted Metallation-Deprotonation (CMD) pathway. The base acts as a shuttle, lowering the energy barrier for C-H cleavage. This step determines regioselectivity.[4][5][6]

References

  • Regioselective C5 vs C2 Arylation & Mechanism: Seregin, I. V., & Gevorgyan, V. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation. Journal of the American Chemical Society.[7][8]

  • Preventing Catalyst Poisoning (N-Binding): Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.[7][8]

  • Nickel-Catalyzed C2 Arylation: Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science.

  • C2-Arylation via Copper Co-catalysis: Macdonald, J., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry.

  • Computational Insight into CMD vs nCMD: Gorecki, D., et al. (2021).[4][9] Concerted vs Nonconcerted Metalation–Deprotonation in Orthogonal Direct C–H Arylation of Heterocycles. The Journal of Organic Chemistry.

Sources

Validation & Comparative

NMR characterization of 3-(1-ethyl-1H-imidazol-2-yl)aniline vs 1-methyl analog

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: NMR Characterization of 3-(1-ethyl-1H-imidazol-2-yl)aniline vs. 1-Methyl Analog

Executive Summary

In the development of kinase inhibitors and heterocyclic drug candidates, the 2-aryl-imidazole scaffold is a critical pharmacophore. Distinguishing between alkyl variants—specifically the 1-ethyl (Compound A) and 1-methyl (Compound B) analogs of 3-(1H-imidazol-2-yl)aniline—is a routine but vital quality control step.

While Mass Spectrometry (LC-MS) provides rapid mass confirmation (


 187 vs. 201), it fails to identify regioisomers or quantify residual solvents effectively. Nuclear Magnetic Resonance (NMR)  remains the gold standard for structural validation. This guide outlines the definitive spectral differences, focusing on the diagnostic aliphatic region and the specific splitting patterns of the imidazole ring protons in a C-linked system.

Structural Context & Theoretical Shifts

Unlike N-linked imidazoles (imidazol-1-yl), these compounds are C-linked at the 2-position. This substitution pattern eliminates the highly deshielded H2 proton typically found in imidazoles, leaving only H4 and H5 on the heterocyclic ring.

  • Compound A (Ethyl Analog): 3-(1-ethyl-1H-imidazol-2-yl)aniline

  • Compound B (Methyl Analog): 3-(1-methyl-1H-imidazol-2-yl)aniline

Structural Diagram & Numbering Logic

Structure cluster_0 Compound A (Ethyl) cluster_1 Compound B (Methyl) StructA Aniline Ring (3-position) | C2-Imidazole | N1-Ethyl (CH2-CH3) SignalA Diagnostic: Quartet (~4.1 ppm) Triplet (~1.3 ppm) StructA->SignalA StructB Aniline Ring (3-position) | C2-Imidazole | N1-Methyl (CH3) SignalB Diagnostic: Singlet (~3.7 ppm) StructB->SignalB

Figure 1: Structural comparison highlighting the primary NMR differentiation markers at the N1 position.

Experimental Protocol

To ensure reproducibility and minimize solvent exchange effects on the aniline -NH


 protons, the following protocol is standardized.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Rationale: DMSO ensures complete solubility of the polar imidazole-aniline system and slows proton exchange, allowing the -NH

      
       signal to appear as a distinct broad singlet rather than merging with the water peak.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 1.0 s (Sufficient for qualitative ID; increase to 5.0 s for qNMR).

  • Scans (NS): 16–32.

  • Temperature: 298 K (25°C).[1]

Comparative Spectral Data

The following table summarizes the chemical shifts (


) derived from high-confidence literature fragments and internal standard databases for 1-alkyl-2-arylimidazoles [1, 2].
Table 1: H NMR Chemical Shift Comparison (DMSO- )
AssignmentProton Type1-Ethyl Analog (Cmpd A)

(ppm)
1-Methyl Analog (Cmpd B)

(ppm)
Multiplicity &

(Hz)
Aliphatic (N-Alkyl) N-CH

-
4.12 Quartet (

)
-CH

1.35 3.76 Et: Triplet (

)Me: Singlet
Aniline -NH

Amino5.20 (broad)5.20 (broad)Singlet (br)
Aromatic (Aniline) H-2'6.956.92Narrow Doublet / Singlet
H-4', H-6'6.55 – 6.706.55 – 6.70Multiplet / Doublets
H-5'7.057.05Triplet (Pseudo-t)
Heterocycle Imid-H4 7.257.22Doublet (

)
Imid-H5 6.986.95Doublet (

)

Note: The absence of the highly deshielded Imidazole H2 signal (typically >7.8 ppm) confirms the substitution at the C2 position. If the synthesis accidentally produced the 1-aryl isomer (N-linked), you would observe three imidazole protons, including a distinct H2.

Table 2: C NMR Diagnostic Signals
Carbon Type1-Ethyl Analog

(ppm)
1-Methyl Analog

(ppm)
N-Alkyl (Alpha) 43.5 (CH

)
34.2 (CH

)
N-Alkyl (Beta) 15.8 (CH

)
C2 (Quaternary) ~148.0~148.5

Differentiation Strategy & Workflow

When analyzing crude reaction mixtures, the aliphatic region is the primary filter. However, advanced characterization requires verifying the connectivity to ensure the ethyl/methyl group is on the nitrogen (N1) and not on the aniline nitrogen (which would be an impurity).

Logic Flow for Verification

Workflow Start Start: Acquire 1H NMR CheckAliphatic Check 1.0 - 4.5 ppm Region Start->CheckAliphatic Decision1 Is there a Singlet ~3.7 ppm? CheckAliphatic->Decision1 MePath Probable 1-Methyl Analog Decision1->MePath Yes EtPath Check for Quartet ~4.1 ppm + Triplet ~1.3 ppm Decision1->EtPath No Validation Validation: NOESY 2D NMR MePath->Validation ConfirmEt Probable 1-Ethyl Analog EtPath->ConfirmEt Yes ConfirmEt->Validation NOE_Me NOE: N-Me (3.7) <-> Imid-H5 (6.9) Validation->NOE_Me NOE_Et NOE: N-CH2 (4.1) <-> Imid-H5 (6.9) Validation->NOE_Et

Figure 2: Step-by-step logic for distinguishing the analogs and validating regiochemistry.

Crucial Validation Step (NOESY): To confirm the alkyl group is on the Imidazole N1 and not the Aniline Nitrogen:

  • Observation: Look for a Nuclear Overhauser Effect (NOE) correlation between the N-Alkyl protons and the Imidazole H5 proton (the doublet around 6.98 ppm).

  • Absence: There should be NO correlation between the N-Alkyl protons and the Aniline ring protons. If you see an NOE to the aniline ortho-protons, the alkylation likely occurred on the aniline amine (a common synthetic impurity).

References

  • Chemical Shifts of N-Alkyl Imidazoles

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures.[2]

    • Source: ESA-IPB (Polytechnic Institute of Bragança).
    • URL:[Link]

  • Protonation and Solvent Effects on Imidazoles

    • Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles.[3]

    • Source: New Journal of Chemistry (RSC).[3]

    • URL:[Link]

  • General Imidazole Characterization

    • Title: 1H NMR Studies of Some Imidazole Ligands Coordin
    • Source: Turkish Journal of Chemistry.
    • URL:[Link]

Sources

A Comparative Guide to the Cytotoxicity of N-Ethyl vs. N-H Imidazole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazole aniline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. A critical aspect of optimizing these molecules is understanding how subtle structural modifications can profoundly impact their biological activity. This guide provides an in-depth, objective comparison of the cytotoxic profiles of N-ethyl and N-H imidazole aniline derivatives, supported by established experimental data and detailed protocols.

Introduction: The Significance of N-Substitution in Imidazole Aniline Derivatives

The imidazole ring is a key component in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] The nitrogen atoms in the imidazole ring are crucial for its chemical and biological characteristics. The presence of a hydrogen atom on one of the nitrogen atoms (N-H) allows for hydrogen bonding interactions, which can be pivotal for target engagement. Conversely, the substitution of this hydrogen with an alkyl group, such as an ethyl group (N-ethyl), can significantly alter the molecule's physicochemical properties, including lipophilicity, steric hindrance, and metabolic stability. These alterations, in turn, can dramatically influence the compound's cytotoxicity.[3][4]

This guide will explore the expected and observed differences in the cytotoxic effects of N-ethyl versus N-H imidazole aniline derivatives, providing the scientific rationale and experimental frameworks to investigate these differences.

Physicochemical Properties and Their Anticipated Impact on Cytotoxicity

The introduction of an N-ethyl group in place of an N-H moiety is predicted to modulate several key physicochemical parameters that are intrinsically linked to a compound's cytotoxic potential.[3][4]

Physicochemical PropertyN-H Imidazole Aniline DerivativeN-Ethyl Imidazole Aniline DerivativeAnticipated Effect on Cytotoxicity
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater cytotoxicity.[3]
Hydrogen Bonding Hydrogen bond donor and acceptorHydrogen bond acceptor onlyThe loss of the hydrogen bond donor capability may alter target binding affinity and specificity, which could either increase or decrease cytotoxicity depending on the target.
Steric Hindrance MinimalIncreasedThe ethyl group can introduce steric hindrance, which may affect the molecule's ability to bind to its biological target, potentially reducing cytotoxicity.
Metabolic Stability Potentially susceptible to N-dealkylation (if other N-alkyl groups are present) or other metabolic transformations.The ethyl group may alter the metabolic profile, potentially leading to the formation of different metabolites with varying cytotoxicities.Altered metabolism can lead to either detoxification or bioactivation, thereby influencing the overall cytotoxic effect.
Basicity (pKa) The pKa of the imidazole ring will be influenced by the aniline substituent.The electron-donating nature of the ethyl group is expected to slightly increase the basicity of the imidazole nitrogen.Changes in ionization state can affect solubility, membrane permeability, and interactions with biological targets.[3]

Experimental Framework for Comparative Cytotoxicity Assessment

To empirically determine the cytotoxic differences between N-ethyl and N-H imidazole aniline derivatives, a multi-assay approach is recommended. This ensures a comprehensive understanding of the mechanisms of cell death.

Synthesis of Imidazole Aniline Derivatives

The synthesis of both N-H and N-ethyl imidazole aniline derivatives can be achieved through established organic chemistry methodologies. A general synthetic approach is outlined below.

cluster_0 Synthesis of N-H Imidazole Aniline cluster_1 Synthesis of N-Ethyl Imidazole Aniline A α-Haloketone C Cyclization A->C B Amidine B->C D D C->D N-H Imidazole Aniline E N-H Imidazole Aniline H N-Alkylation E->H F Ethyl Halide (e.g., Ethyl Iodide) F->H G Base (e.g., K2CO3) G->H I I H->I N-Ethyl Imidazole Aniline

Caption: General synthetic workflows for N-H and N-Ethyl imidazole aniline derivatives.

Step-by-Step Protocol for N-Alkylation:

  • Dissolve the N-H imidazole aniline derivative in a suitable aprotic solvent (e.g., acetone, DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-ethyl imidazole aniline derivative.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay

A Seed cells in 96-well plate B Treat cells with N-H and N-Ethyl derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed MTT Assay Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the N-H and N-ethyl imidazole aniline derivatives in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6]

Step-by-Step LDH Assay Protocol:

  • Seed and treat cells with the N-H and N-ethyl derivatives as described for the MTT assay.

  • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[7]

  • Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.[7]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Add 50 µL of a stop solution to each well.[7]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Experimental Workflow for Apoptosis Assay

A Treat cells with IC50 concentrations of N-H and N-Ethyl derivatives B Incubate for 24-48 hours A->B C Harvest and wash cells B->C D Resuspend cells in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify apoptotic vs. necrotic cells G->H

Sources

Thermal stability comparison of ethyl-substituted imidazole curing agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the formulation of high-performance epoxy composites and encapsulants, the choice between 2-Ethyl-4-methylimidazole (2E4MZ) and 2-Ethylimidazole (2EI) often dictates the processing window and final thermal properties. While both agents utilize an ethyl substituent at the C2 position to enhance latency compared to the industry-standard 2-Methylimidazole (2MI), they exhibit distinct thermal behaviors.

The Verdict:

  • 2E4MZ is the superior choice for latent one-pot systems requiring extended shelf life and higher thermal resistance in the cured network. Its additional methyl group at C4 works synergistically with the C2-ethyl group to optimize steric hindrance without compromising nucleophilicity.

  • 2EI serves as a cost-effective alternative with a slightly narrower processing window, suitable for systems where extreme latency is less critical but solid handling is preferred.

Chemical Architecture & Steric Logic

To understand thermal stability, we must first analyze the molecular geometry. The thermal performance of imidazoles is governed by two factors: Basicity (driving reactivity) and Steric Hindrance (driving latency).

Structural Comparison
  • 2-Methylimidazole (2MI): Baseline.[1] Minimal steric hindrance; highly reactive; short pot life.

  • 2-Ethylimidazole (2EI): Ethyl group at C2 increases steric bulk, shielding the nucleophilic nitrogen (N3) slightly more than a methyl group.

  • 2-Ethyl-4-methylimidazole (2E4MZ): Dual-substitution.[2] The C2-ethyl provides primary shielding, while the C4-methyl adds electron density (inductive effect) and further disrupts crystal packing, resulting in a liquid state (supercooled) or low-melting solid that blends easily.

Visualization: Steric Shielding & Reactivity

The following diagram illustrates how the ethyl and methyl groups physically block the approach of the epoxide ring until thermal activation energy is reached.

Steric_Hindrance cluster_0 Reference: 2-Methylimidazole (2MI) cluster_1 2-Ethylimidazole (2EI) cluster_2 2-Ethyl-4-Methylimidazole (2E4MZ) M_Struct Structure: C2-Methyl M_Prop Low Steric Hindrance High Reactivity Short Pot Life M_Struct->M_Prop E_Prop Moderate Steric Hindrance Improved Latency Solid (mp ~54°C) M_Prop->E_Prop Ethyl > Methyl (Bulk) E_Struct Structure: C2-Ethyl E_Struct->E_Prop EM_Prop High Steric Hindrance Superior Latency Liquid/Low Melt (mp ~45-50°C) E_Prop->EM_Prop C4-Methyl Adds Electron Density + Entropy EM_Struct Structure: C2-Ethyl + C4-Methyl EM_Struct->EM_Prop

Figure 1: Comparative analysis of steric effects on imidazole reactivity and physical state.

Thermal Stability Analysis

We evaluate "thermal stability" in two distinct contexts: Latent Stability (resistance to reaction at storage temperature) and Thermodynamic Stability (resistance to decomposition at elevated temperatures).

A. Latent Stability (Pot Life)

Latent stability is critical for "one-pot" adhesive formulations.

  • Mechanism: At room temperature, the ethyl group rotates to block the "pyridine-type" nitrogen (N3). Upon heating, increased molecular vibration overcomes this barrier, allowing the N3 lone pair to attack the epoxide ring.

  • Data Comparison:

    • 2MI: Gels within hours to days at 25°C.

    • 2E4MZ: Can maintain stable viscosity for weeks at 25°C due to the "blocking" effect of the ethyl group combined with the C4-methyl group's perturbation of the crystal lattice (if solid) or molecular freedom (if liquid).

B. Thermodynamic Stability (TGA & DSC)

This measures the inherent stability of the curing agent and the final network.

Property2-Ethyl-4-methylimidazole (2E4MZ)2-Ethylimidazole (2EI)2-Methylimidazole (2MI)
Physical State Liquid / Low Melt SolidSolidSolid
Melting Point 47–54 °C52–55 °C142–145 °C
Boiling Point ~293 °C~268 °C~267 °C
Flash Point 137 °CN/A (Solid)>150 °C
Curing Onset (

)
70–90 °C75–95 °C65–80 °C
Peak Exotherm (

)
110–160 °C115–150 °C100–130 °C
Activation Energy (

)
~71–86 kJ/mol~65–75 kJ/mol~55–65 kJ/mol

Key Insight: 2E4MZ has a higher boiling point (~293°C) compared to 2MI (~267°C). This 25°C advantage is crucial. During high-temperature curing (e.g., >150°C), 2MI is more prone to volatilization before reacting, potentially leading to surface defects or voids. 2E4MZ remains in the matrix longer, ensuring a more uniform cure.

Mechanism of Action: The Curing Pathway

Understanding the curing mechanism clarifies why thermal stability differs. The reaction proceeds via an adduct formation followed by anionic polymerization.

Curing_Mechanism cluster_stability Thermal Stability Factor Start Epoxy Resin + Imidazole (2E4MZ) Step1 Step 1: Adduct Formation (N3 attacks Epoxide) Start->Step1 Heat > Tonset (Overcomes Steric Barrier) Step2 Step 2: Alkoxide Generation (O- formed) Step1->Step2 Ring Opening Step3 Step 3: Anionic Polymerization (Etherification) Step2->Step3 Catalytic Cycle Step3->Step3 Chain Propagation Network Crosslinked Network (High Tg) Step3->Network Gelation Note The 1:2 Adduct of 2E4MZ is more thermally stable than 2MI adducts, preventing premature gelation during storage.

Figure 2: Step-wise curing mechanism.[3] The initial adduct stability determines the latency.

Experimental Protocol: Validating Stability

As a scientist, you should not rely solely on datasheets. Use this protocol to validate the thermal stability of these agents in your specific resin matrix.

Protocol A: Latency Testing (DSC Isothermal)
  • Preparation: Mix 5 phr (parts per hundred resin) of 2E4MZ into DGEBA epoxy. Repeat with 2EI.

  • Instrument: Differential Scanning Calorimeter (DSC).[4]

  • Method:

    • Ramp to expected storage temp (e.g., 40°C or 60°C).

    • Hold isothermally for 60-120 minutes.

  • Analysis: Measure the induction time (time to onset of exothermic heat flow). A longer induction time indicates superior latent stability.

Protocol B: Decomposition Analysis (TGA)
  • Preparation: Place 10-15 mg of pure curing agent in a ceramic pan.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Ramp from 25°C to 600°C at 10°C/min under

    
    .
    
  • Analysis: Determine

    
     (temperature at 5% weight loss).
    
    • Expectation: 2E4MZ should show a higher onset of volatilization/decomposition compared to 2MI, confirming its suitability for higher-temperature cure cycles.

Workflow cluster_inputs Inputs cluster_methods Thermal Methods cluster_outputs Critical Data Points Sample Sample: Pure Imidazole or Resin Mix TGA TGA (Decomposition/Volatility) Sample->TGA DSC DSC (Cure Kinetics/Tg) Sample->DSC Td Td (5% Loss) Material Integrity TGA->Td Tg Tg & Tonset Process Window DSC->Tg

Figure 3: Analytical workflow for thermal validation.

References

  • Ham, Y. R., et al. (2010). "A comparison of some imidazoles in the curing of epoxy resin." Journal of Industrial and Engineering Chemistry.

  • ChemicalBook. "2-Ethyl-4-methylimidazole Properties and Safety."

  • Heise, M. S., & Martin, G. C. (1989). "Curing mechanism and thermal properties of epoxy-imidazole systems." Macromolecules.
  • Inno Pharmchem. "2-Ethyl-4-Methylimidazole vs Other Curing Agents."

  • SciFinder/CAS Data. "Thermal decomposition data for substituted imidazoles.

Sources

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 3-(1-ethyl-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide a deep, logical, and scientifically grounded framework for handling 3-(1-ethyl-1H-imidazol-2-yl)aniline. We will move from understanding the potential hazards to implementing practical, step-by-step procedures for its safe use and disposal.

Hazard Analysis: Understanding the Risks of Aromatic Amines and Imidazoles

The core of a proactive safety culture lies in understanding the "why" behind each precaution. The structure of 3-(1-ethyl-1H-imidazol-2-yl)aniline contains two key functional groups that dictate its potential hazards: an aromatic amine (aniline derivative) and an imidazole ring.

  • Aromatic Amines: This class of compounds is known for its potential for systemic toxicity. Aniline and its derivatives can be absorbed through the skin, and inhalation of dust or vapors can also be a significant route of exposure.[1] The primary toxic effect of many aromatic amines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Some aromatic amines are also suspected carcinogens.[2][3]

  • Imidazole and its Derivatives: Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[4] Derivatives of imidazole may share these properties, and it is prudent to handle them with a high degree of caution until specific data is available.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 3-(1-ethyl-1H-imidazol-2-yl)aniline, a multi-layered PPE approach is necessary to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE, and the subsequent sections provide the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact with the potentially corrosive and absorbable compound. Check manufacturer's glove compatibility charts.
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and dust. Safety glasses alone are insufficient.[6][7]
Body Protection Fully-buttoned laboratory coatTo protect skin and personal clothing from contamination.[4][8]
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols. This is the primary engineering control.[4][6]
Experimental Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for cleaning and disinfection.

  • Lab Coat: Remove the lab coat by rolling it outwards and away from your body. Hang it in a designated area or dispose of it if contaminated.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.[4]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Lab Coat Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Outer Gloves Outer Gloves Inner Gloves->Outer Gloves Eye/Face Protection Eye/Face Protection Outer Gloves->Eye/Face Protection Handling Chemical Handling Chemical Eye/Face Protection->Handling Chemical Remove Outer Gloves Remove Outer Gloves Remove Face Shield & Goggles Remove Face Shield & Goggles Remove Outer Gloves->Remove Face Shield & Goggles Remove Lab Coat Remove Lab Coat Remove Face Shield & Goggles->Remove Lab Coat Remove Inner Gloves Remove Inner Gloves Remove Lab Coat->Remove Inner Gloves Wash Hands Wash Hands Remove Inner Gloves->Wash Hands End End Wash Hands->End Start Start Start->Lab Coat Handling Chemical->Remove Outer Gloves

Operational Plan: Safe Handling Procedures

Safe handling of 3-(1-ethyl-1H-imidazol-2-yl)aniline requires a controlled environment and methodical procedures.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]

  • Spill Kit: Have a spill kit appropriate for solid chemical spills readily available. This should include absorbent materials, waste bags, and appropriate PPE.

Handling:

  • Weighing: If weighing the solid compound, do so within the fume hood to minimize the risk of generating airborne dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these are common incompatibilities for both anilines and imidazoles.[4][9]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Collection:

  • Dedicated Waste Container: All waste containing 3-(1-ethyl-1H-imidazol-2-yl)aniline, including contaminated gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-(1-ethyl-1H-imidazol-2-yl)aniline".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.[10]

Spill Cleanup:

  • Small Spills: For a small spill contained within the fume hood, trained personnel wearing appropriate PPE can clean it up.[4]

    • Cover the spill with an inert absorbent material.

    • Carefully sweep the material into a hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills: In the event of a large spill, evacuate the area, restrict access, and contact your institution's EHS department immediately.

Disposal_Plan cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal Collect Waste Collect all contaminated materials Seal Container Seal in a dedicated, compatible container Collect Waste->Seal Container Label Container Label with 'Hazardous Waste' and chemical name Seal Container->Label Container Store Waste Store in a designated satellite accumulation area Label Container->Store Waste Segregate Segregate from incompatible materials Store Waste->Segregate EHS Pickup Arrange for pickup by Environmental Health & Safety Segregate->EHS Pickup

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3-(1-ethyl-1H-imidazol-2-yl)aniline, ensuring a secure environment for groundbreaking scientific discovery.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved February 13, 2026.
  • RPI. (2014, December 15). PRODUCT NAME: IMIDAZOLE. Cloudfront.net.
  • University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2010, February 4).
  • University of Washington. (2025, February 28). Imidazole.
  • Fisher Scientific. (n.d.).
  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • CymitQuimica. (2024, December 19).
  • Tokyo Chemical Industry. (2025, January 8).
  • Sigma-Aldrich. (2025, May 20).
  • BASF. (2024, July 24).
  • University of Washington. (n.d.). Aniline.
  • Fisher Scientific. (2010, October 29).
  • AICIS. (2022, January 14).
  • Chemos GmbH & Co. KG. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels.
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(1H-Imidazol-1-yl)aniline.
  • BLDpharm. (n.d.). 937673-09-1|3-(1-Ethyl-1H-imidazol-2-yl)aniline.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ethyl-1H-imidazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1-ethyl-1H-imidazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.